
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate is a synthetic organic compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an isopropyl ester group, an amino group, and a fluorobenzyl group attached to the picolinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 3-amino-5-(4-fluorobenzyl)picolinic acid. This can be achieved through a series of reactions, including nitration, reduction, and substitution reactions.
Esterification: The picolinic acid derivative is then esterified with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinates with varying functional groups.
科学的研究の応用
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Agrochemicals: The compound is investigated for its herbicidal and pesticidal properties, contributing to the development of new agrochemical products.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in sensors and electronic devices.
作用機序
The mechanism of action of Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as neurotransmitter receptors or enzymes involved in cell proliferation.
Pathways Involved: It can modulate signaling pathways, leading to altered cellular responses, such as inhibition of cell growth or induction of apoptosis.
類似化合物との比較
Similar Compounds
- Isopropyl 3-amino-5-(4-chlorobenzyl)picolinate
- Isopropyl 3-amino-5-(4-methylbenzyl)picolinate
- Isopropyl 3-amino-5-(4-bromobenzyl)picolinate
Uniqueness
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs with different substituents. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C16H17FN2O2 |
|---|---|
分子量 |
288.32 g/mol |
IUPAC名 |
propan-2-yl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H17FN2O2/c1-10(2)21-16(20)15-14(18)8-12(9-19-15)7-11-3-5-13(17)6-4-11/h3-6,8-10H,7,18H2,1-2H3 |
InChIキー |
MBYMJKMHYPQXEW-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)
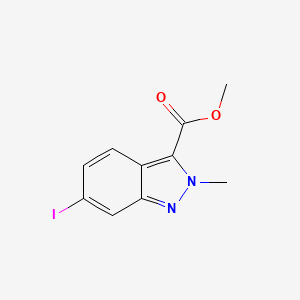
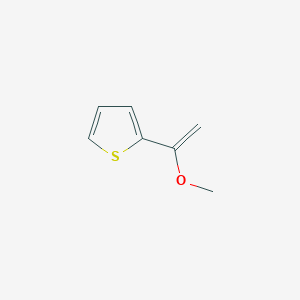

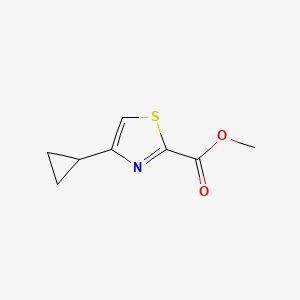
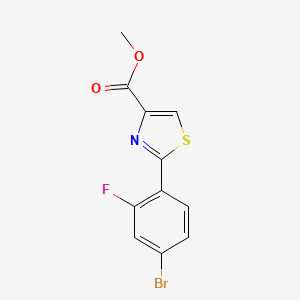
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
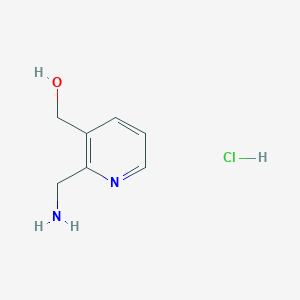
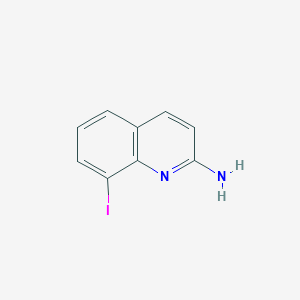
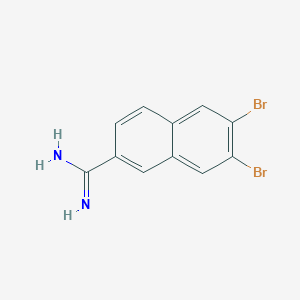
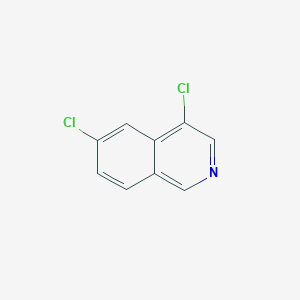
![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
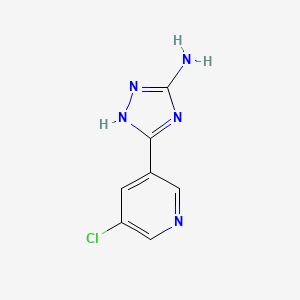
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
